

Allyltriphenylsilane: A Comprehensive Technical Guide for Organometallic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyltriphenylsilane**

Cat. No.: **B103027**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriphenylsilane $[(C_6H_5)_3SiCH_2CH=CH_2]$ is a versatile organosilicon compound that serves as a valuable precursor in organometallic chemistry and organic synthesis. Its unique reactivity, attributed to the stabilizing effect of the silicon atom on the adjacent allyl group, allows for a wide range of chemical transformations. This guide provides an in-depth overview of **allyltriphenylsilane**, including its synthesis, physical and chemical properties, key reactions with detailed experimental protocols, and its emerging applications in materials science and drug development.

Core Properties of Allyltriphenylsilane

Allyltriphenylsilane is a white solid at room temperature. Below is a summary of its key physical and chemical properties.

Property	Value	Reference
CAS Number	18752-21-1	[1]
Molecular Formula	C ₂₁ H ₂₀ Si	[1]
Molar Mass	300.47 g/mol	[1]
Melting Point	87-90 °C	[1]
Boiling Point	380.4 °C at 760 mmHg	[1]
Density	1.03 g/cm ³	[1]
Flash Point	170.2 °C	[1]
Refractive Index	1.595	[1]

Spectroscopic Data

The structural integrity of **allyltriphenylsilane** can be confirmed through various spectroscopic techniques. The following tables summarize the expected signals in ¹H NMR, ¹³C NMR, and key absorption bands in FTIR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.60 - 7.55	m	6H	ortho-H of Phenyl
~7.45 - 7.35	m	9H	meta- & para-H of Phenyl
~5.90 - 5.75	m	1H	-CH=CH ₂
~4.95 - 4.85	m	2H	-CH=CH ₂
~2.40	d	2H	Si-CH ₂ -

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
~136.0	ipso-C of Phenyl
~135.5	-CH=CH ₂
~134.5	ortho-C of Phenyl
~129.5	para-C of Phenyl
~128.0	meta-C of Phenyl
~114.5	-CH=CH ₂
~25.0	Si-CH ₂ -

Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3070-3050	C-H stretch	Aromatic & Vinylic C-H
~1630	C=C stretch	Alkene
~1430	Si-Phenyl	Si-Ph
~1110	Si-Phenyl	Si-Ph
~910	=C-H bend	Alkene (out-of-plane)
~700	Si-Phenyl	Si-Ph

Synthesis of Allyltriphenylsilane

Allyltriphenylsilane is most commonly synthesized via the reaction of a triphenylsilyl halide with an allyl-Grignard reagent.

Experimental Protocol: Synthesis of Allyltriphenylsilane

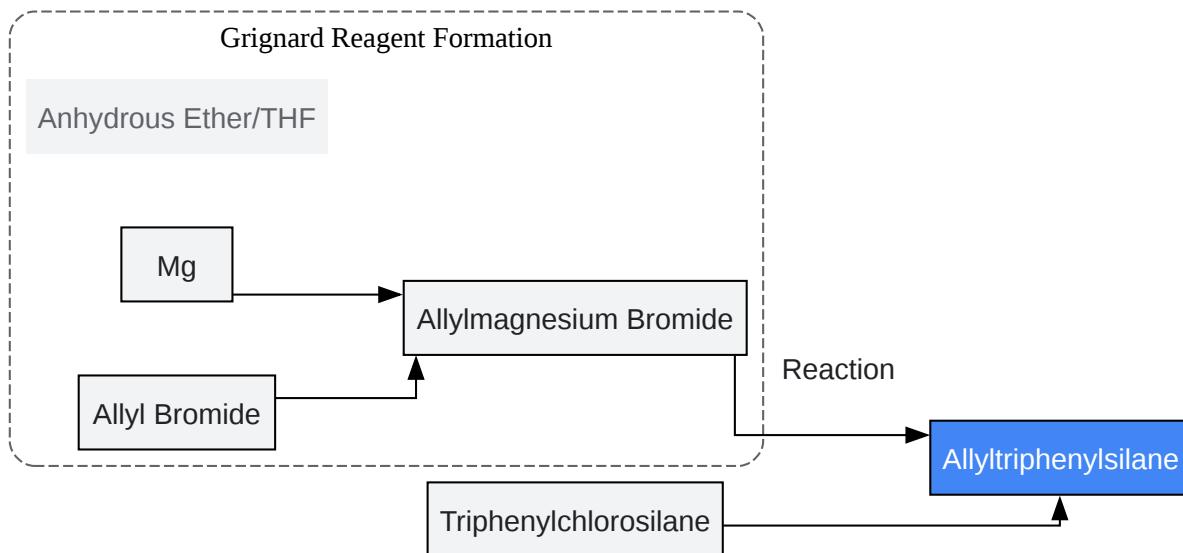
Materials:

- Magnesium turnings

- Allyl bromide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Triphenylchlorosilane
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of allyl bromide in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature to ensure the formation of the Grignard reagent.
- Reaction with Triphenylchlorosilane: The freshly prepared allylmagnesium bromide solution is cooled in an ice bath. A solution of triphenylchlorosilane in anhydrous diethyl ether or THF is then added dropwise with continuous stirring.
- Work-up: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude **allyltriphenylsilane** can be purified by recrystallization from a suitable solvent such as ethanol or hexane to afford the final product as a white solid.



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Synthesis of **Allyltriphenylsilane** via Grignard Reaction.

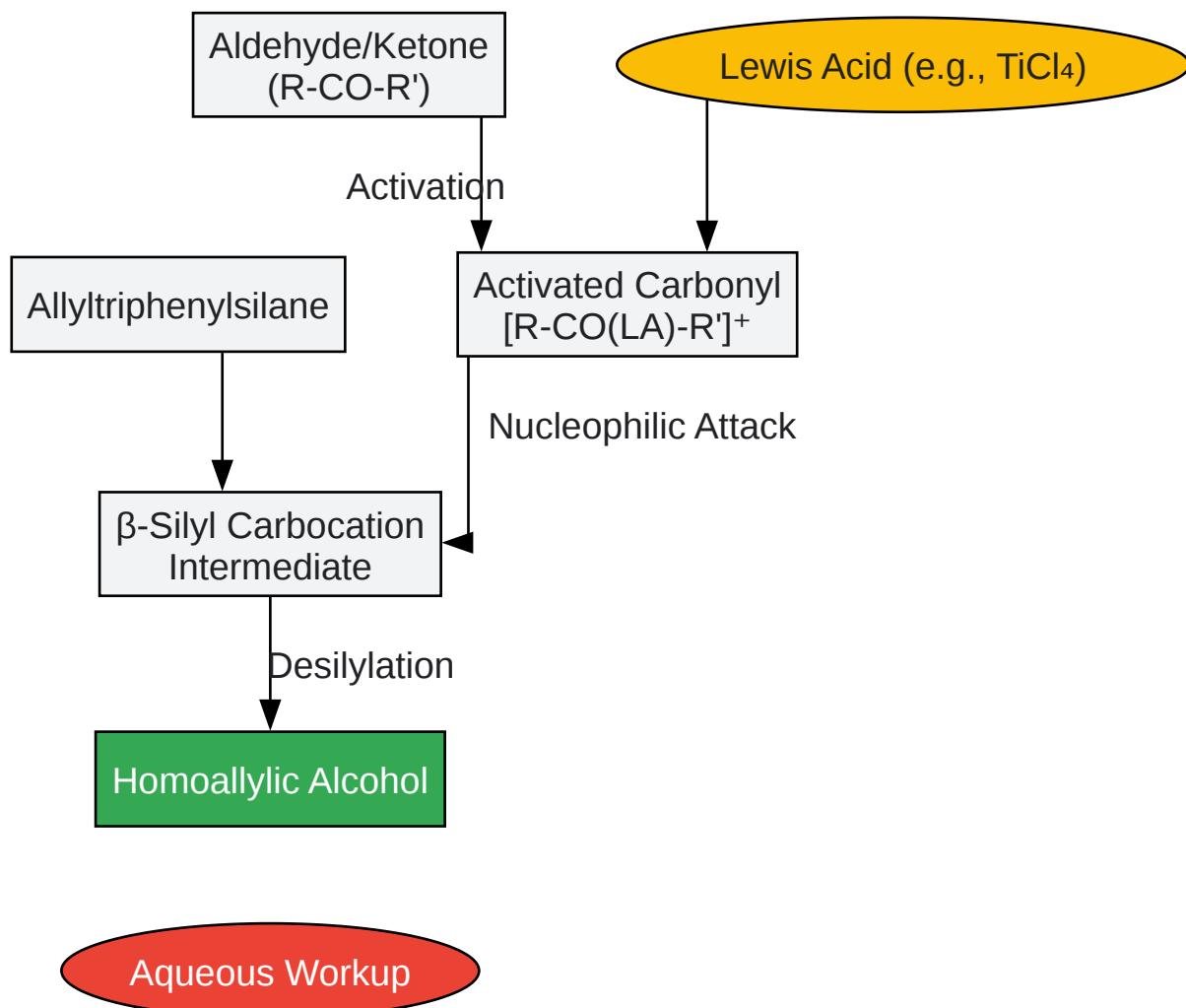
Key Reactions and Applications in Organometallic Chemistry

Allyltriphenylsilane is a key reagent in several important organic transformations, most notably the Hosomi-Sakurai reaction.

The Hosomi-Sakurai Reaction

The Hosomi-Sakurai reaction involves the Lewis acid-mediated allylation of various electrophiles, such as aldehydes, ketones, and imines, with allylsilanes.^{[2][3]} This reaction is a powerful tool for the formation of carbon-carbon bonds.^[4]

General Reaction Scheme: The reaction proceeds via the activation of the electrophile by a Lewis acid, followed by the nucleophilic attack of the allylsilane. The resulting β -silyl carbocation intermediate is stabilized by the silicon group and subsequently undergoes elimination to form the homoallylic alcohol or amine.

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Generalized Mechanism of the Hosomi-Sakurai Reaction.

Experimental Protocol: Hosomi-Sakurai Reaction of Allyltriphenylsilane with Benzaldehyde

Materials:

- **Allyltriphenylsilane**
- Benzaldehyde
- Titanium tetrachloride (TiCl_4)

- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- A solution of benzaldehyde in anhydrous dichloromethane is cooled to -78 °C under a nitrogen atmosphere.
- Titanium tetrachloride is added dropwise to the cooled solution, and the mixture is stirred for a few minutes.
- A solution of **allyltriphenylsilane** in anhydrous dichloromethane is then added dropwise to the reaction mixture.
- The reaction is stirred at -78 °C for a specified time and then allowed to warm to room temperature.
- The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product, a homoallylic alcohol, is purified by column chromatography on silica gel.

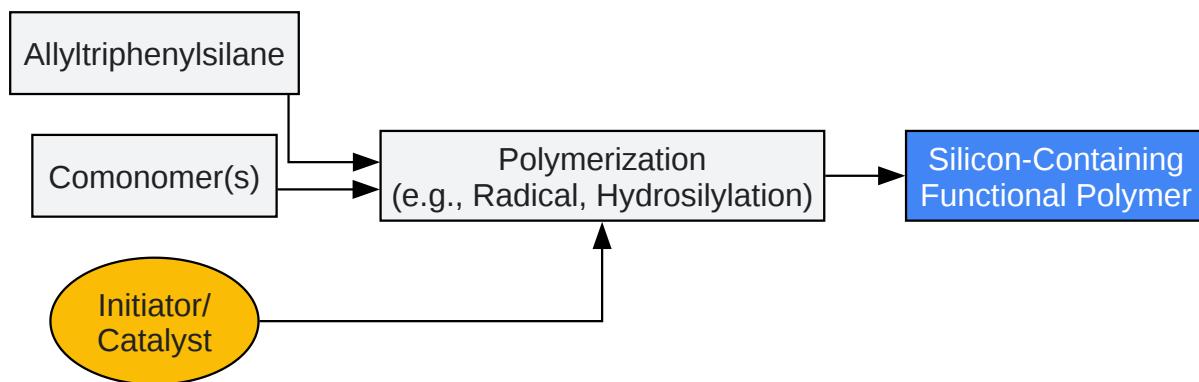
Electrophile	Lewis Acid	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Benzaldehyde	TiCl ₄	DCM	-78 to rt	2	~85-95 (typical)	[2][3]
Acetone	BF ₃ ·OEt ₂	DCM	-78 to 0	3	~80-90 (typical)	[2][3]

Applications in Materials Science

The allyl functionality of **allyltriphenylsilane** makes it a useful monomer and precursor in the synthesis of silicon-containing polymers. These polymers can exhibit enhanced thermal stability and unique mechanical properties.

Polymer Synthesis

Allyltriphenylsilane can be incorporated into polymer chains via various polymerization techniques, including radical polymerization and hydrosilylation. The bulky triphenylsilyl group can impart specific properties to the resulting polymer, such as increased rigidity and a higher glass transition temperature. The synthesis of functionalized polysiloxanes can be achieved using **allyltriphenylsilane** as a comonomer, allowing for the introduction of aromatic groups into the polymer backbone.[5]



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- To cite this document: BenchChem. [Allyltriphenylsilane: A Comprehensive Technical Guide for Organometallic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103027#allyltriphenylsilane-as-a-precursor-in-organometallic-chemistry>]

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